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Compound of Interest

Compound Name: N-tert-Butyldiethanolamine

Cat. No.: B146128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-tert-
Butyldiethanolamine, a key intermediate in the synthesis of various organic molecules. The

following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral

properties, offering a valuable resource for compound identification, characterization, and

quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR spectra of N-tert-Butyldiethanolamine provide

detailed information about its proton and carbon environments.

¹H NMR Spectral Data
The ¹H NMR spectrum of N-tert-Butyldiethanolamine exhibits distinct signals corresponding

to the different types of protons present in the molecule. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a standard reference.
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Proton Type
Chemical Shift (δ) in

ppm
Multiplicity Integration

-C(CH₃)₃ ~1.05 Singlet 9H

-N-CH₂- ~2.65 Triplet 4H

-CH₂-OH ~3.58 Triplet 4H

-OH Variable Broad Singlet 2H

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of N-tert-
Butyldiethanolamine.

Carbon Type Chemical Shift (δ) in ppm

-C(CH₃)₃ ~26.5

-C(CH₃)₃ ~56.0

-N-CH₂- ~58.5

-CH₂-OH ~61.0

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of N-tert-
Butyldiethanolamine shows characteristic absorption bands corresponding to its hydroxyl and

amine functionalities.
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Vibrational Mode Frequency (cm⁻¹) Intensity

O-H stretch (alcohol) 3300 - 3500 Strong, Broad

C-H stretch (alkane) 2850 - 3000 Strong

C-N stretch (amine) 1000 - 1250 Medium

C-O stretch (alcohol) 1000 - 1250 Strong

Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of

N-tert-Butyldiethanolamine. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of N-tert-Butyldiethanolamine in

0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer

(e.g., 300 MHz or higher).

¹H NMR Acquisition:

Set the spectral width to approximately 10-12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 200-220 ppm.

Use a proton-decoupled pulse sequence.
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Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. This includes Fourier transformation, phase correction, and baseline correction.

Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

IR Spectroscopy Protocol
Sample Preparation: As N-tert-Butyldiethanolamine is a solid at room temperature, the

Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good

contact between the sample and the crystal by applying pressure with the built-in clamp.

KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the

mixture into a thin, transparent pellet using a hydraulic press.

Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure

KBr pellet.

Sample Spectrum: Record the IR spectrum of the prepared sample.

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

identification of an organic compound like N-tert-Butyldiethanolamine.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of N-tert-Butyldiethanolamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146128#spectroscopic-data-of-n-tert-
butyldiethanolamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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